molecular formula C13H10FNO5 B13046728 Levofloxacin impurity 19

Levofloxacin impurity 19

Cat. No.: B13046728
M. Wt: 279.22 g/mol
InChI Key: FJZGVIJPEBDOBR-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Levofloxacin impurity 19 is a byproduct formed during the synthesis and storage of levofloxacin, a third-generation fluoroquinolone antibiotic. Levofloxacin is widely used to treat various bacterial infections due to its broad-spectrum antibacterial activity. Impurities like this compound are crucial to study as they can affect the efficacy and safety of the pharmaceutical product.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Levofloxacin impurity 19 involves the reflux of levofloxacin carboxylic acid, N-methylethylenediamine hydrochloride, and triethylamine in dimethylsulfoxide. This process yields a high-purity levofloxacin impurity through washing column chromatography. The impurity is then heated with acetic anhydride in formic acid to obtain this compound with high purity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the controlled synthesis of levofloxacin and monitoring for the formation of impurities. The impurities are then isolated and purified using techniques like column chromatography.

Chemical Reactions Analysis

Types of Reactions

Levofloxacin impurity 19 undergoes various chemical reactions, including:

    Oxidation: The impurity can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the impurity into other reduced forms.

    Substitution: The impurity can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the impurity.

Scientific Research Applications

Levofloxacin impurity 19 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Levofloxacin impurity 19 is not well-documented. it is likely to interact with similar molecular targets as levofloxacin, such as DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these enzymes, the impurity may exert antibacterial effects, although its potency and efficacy may differ from the parent compound .

Properties

Molecular Formula

C13H10FNO5

Molecular Weight

279.22 g/mol

IUPAC Name

(2S)-7-fluoro-6-hydroxy-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid

InChI

InChI=1S/C13H10FNO5/c1-5-4-20-12-9-6(2-8(14)11(12)17)10(16)7(13(18)19)3-15(5)9/h2-3,5,17H,4H2,1H3,(H,18,19)/t5-/m0/s1

InChI Key

FJZGVIJPEBDOBR-YFKPBYRVSA-N

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2O)F)C(=O)O

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2O)F)C(=O)O

Origin of Product

United States

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